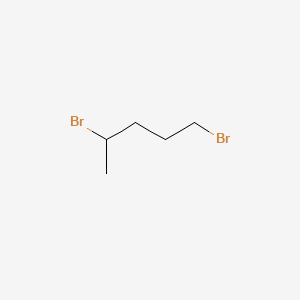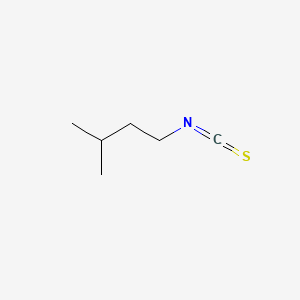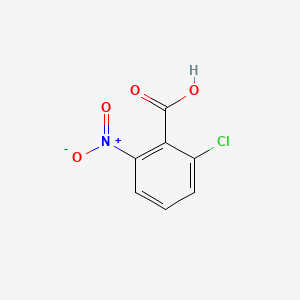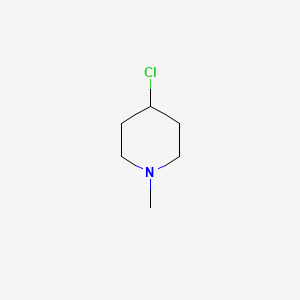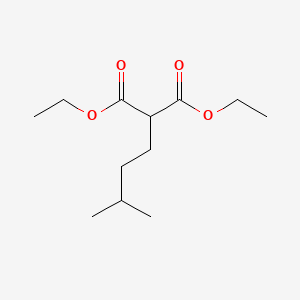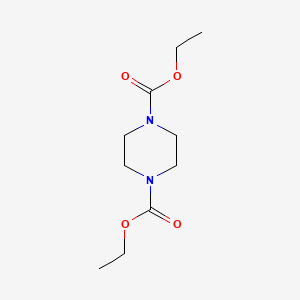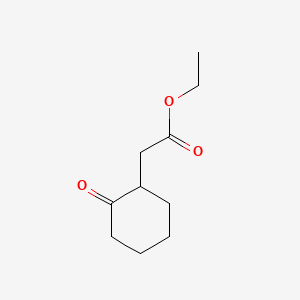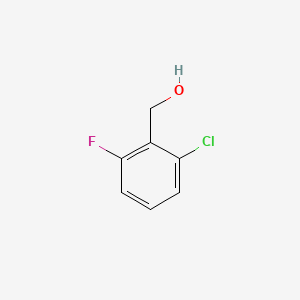
2-环己基丙酸
概述
描述
2-Cyclohexylpropanoic acid, also known as 2-CHPA, is an organic compound that is a cyclic derivative of propanoic acid. It is a white, crystalline solid with a melting point of 131-133°C and a boiling point of 209-210°C. It is soluble in water, alcohol, and ether and is used in a variety of applications, such as in the production of pharmaceuticals, in the synthesis of fragrances, and as a solvent. 2-CHPA is also used as a reagent in organic synthesis and in the production of other organic compounds.
作用机制
Target of Action
The primary targets of 2-Cyclohexylpropanoic acid are currently unknown. This compound belongs to the class of organic compounds known as carbocyclic fatty acids . These are fatty acids containing a carbocyclic ring
Mode of Action
They can also be incorporated into cell membranes, affecting their fluidity and function .
Biochemical Pathways
Fatty acids are known to play crucial roles in numerous biochemical pathways, including energy production, inflammation, and cell signaling .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine and feces .
Result of Action
Fatty acids can have numerous effects at the molecular and cellular level, including altering membrane fluidity, modulating gene expression, and serving as a source of energy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyclohexylpropanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the absorption, distribution, metabolism, and excretion of this compound .
实验室实验的优点和局限性
2-Cyclohexylpropanoic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound and is soluble in a variety of solvents, making it suitable for a variety of laboratory applications. However, 2-Cyclohexylpropanoic acid is toxic to cells in vitro and can be hazardous to handle in the laboratory.
未来方向
The future directions for research on 2-Cyclohexylpropanoic acid include further studies of its biochemical and physiological effects, as well as its potential applications in pharmaceuticals and other organic compounds. Additionally, further research could be conducted on the mechanism of action of cyclohexylpropanoic acid hydrolase, as well as on the potential toxicity of 2-Cyclohexylpropanoic acid. Other potential future directions for research could include the development of new synthetic methods for the production of 2-Cyclohexylpropanoic acid, as well as the development of new uses for the compound.
科学研究应用
药理学:药物制剂与递送
2-环己基丙酸可能在药物制剂和递送系统中具有潜在应用价值。 它的结构特性可能有利于开发前药或作为药物递送系统中的载体分子,从而提高治疗剂的溶解度和生物利用度 .
农业:土壤肥力和植物健康
在农业中,有机酸在土壤肥力和植物健康中起着至关重要的作用。 虽然关于2-环己基丙酸在农业中的具体应用尚未有充分的文献记载,但类似的有机酸已知会影响根际微生物群落,有助于营养物质的溶解和促进植物生长 .
化妆品行业:护肤和个人护理
化妆品行业广泛利用脂肪酸及其衍生物,以发挥其润肤和皮肤调理特性。 2-环己基丙酸可能用于护肤产品的配制,以改善皮肤屏障功能和保湿 .
食品工业:保鲜和安全
有机酸作为食品工业中的抗菌剂,通过抑制微生物生长来提高食品安全。 2-环己基丙酸可以探索其防腐特性,有助于延长食品产品的保质期 .
环境应用:生物修复
有机酸参与环境可持续性和生物修复过程。 2-环己基丙酸可能用于环境应用,以减轻污染,增强沼气生产,或用于有害物质的解毒 .
材料科学:聚合物合成
在材料科学中,有机酸可以作为聚合物合成的前体或添加剂。 2-环己基丙酸可用于创建具有独特性能的新型聚合物材料,用于工业应用 .
生物化学研究:酶抑制研究
2-环己基丙酸可用于生物化学研究,尤其是在酶抑制研究中。 它的结构使其能够与酶的活性位点相互作用,从而深入了解酶的机制和潜在的治疗靶点 .
工业用途:化学合成
在工业化学过程中,2-环己基丙酸可能用作各种化学化合物的合成中的构建块或中间体,从而有助于生产药物、农用化学品和其他工业化学品 .
属性
IUPAC Name |
2-cyclohexylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLUSLNMNQAPOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310992 | |
| Record name | 2-Cyclohexylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6051-13-4 | |
| Record name | 2-Cyclohexylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6051-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 2-cyclohexylpropanoic acid as a metabolite of isopropylcyclohexane in this study?
A: This study investigated the metabolism of isopropylcyclohexane, a compound known to cause kidney damage, in rats []. Identifying 2-cyclohexylpropanoic acid as a metabolite is significant for several reasons.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


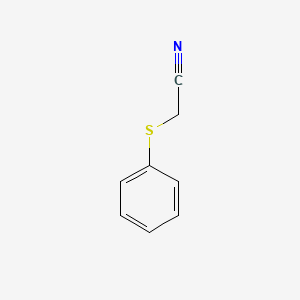

![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B1359785.png)

